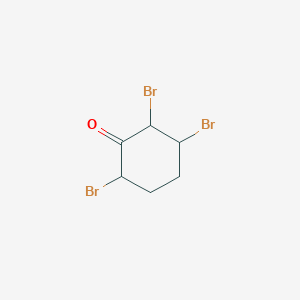
2,3,6-Tribromocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Tribromocyclohexan-1-one is a brominated derivative of cyclohexanone This compound is characterized by the presence of three bromine atoms attached to the cyclohexane ring at positions 2, 3, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tribromocyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Tribromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexanone or other partially brominated cyclohexanones.
Oxidation Reactions: Oxidation can lead to the formation of brominated cyclohexanones with additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions include various brominated cyclohexanones, cyclohexanone, and other functionalized derivatives.
Applications De Recherche Scientifique
2,3,6-Tribromocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Tribromocyclohexan-1-one involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,2-Dibromocyclohexane: A brominated cyclohexane with two bromine atoms.
1,3,5-Tribromocyclohexane: Another tribrominated cyclohexane with bromine atoms at different positions.
Cyclohexanone: The parent compound without bromine atoms.
Uniqueness: 2,3,6-Tribromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated cyclohexanes. This unique structure makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
62784-59-2 |
|---|---|
Formule moléculaire |
C6H7Br3O |
Poids moléculaire |
334.83 g/mol |
Nom IUPAC |
2,3,6-tribromocyclohexan-1-one |
InChI |
InChI=1S/C6H7Br3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
Clé InChI |
NZIRKCDROZHOII-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


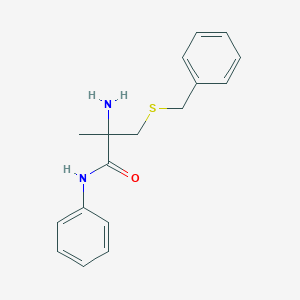
![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)

![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
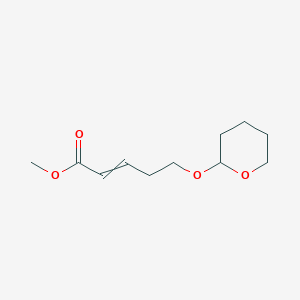
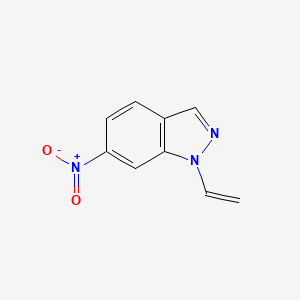
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
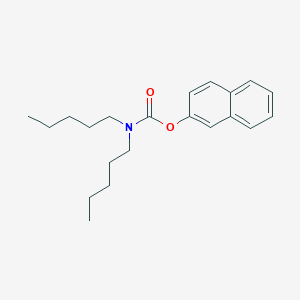
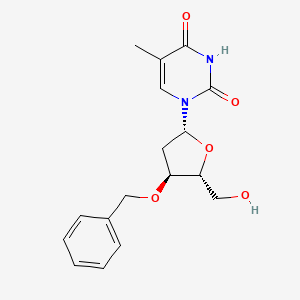
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
